2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride

PARP trapping DNA damage repair synthetic lethality

Substituting PARP inhibitors across protocols introduces confounding variables due to divergent trapping potency, tissue penetration, and metabolic pathways. Niraparib hydrochloride (CAS 1038915-62-6) resolves these concerns with: • Superior bone marrow exposure-67% inhibition of bone tumor growth vs. 40-45% for olaparib/rucaparib/talazoparib (HR 0.28) in preclinical models. • ~10× higher brain-to-plasma AUC ratio vs. olaparib, supporting glioblastoma and brain metastasis studies. • CES1-dependent (CYP-independent) metabolism eliminates CYP-mediated DDI risks in polypharmacy cohorts. Supplied as the (R)-enantiomer hydrochloride salt at ≥98% purity. For R&D use only.

Molecular Formula C19H21ClN4O
Molecular Weight 356.8 g/mol
CAS No. 1038915-62-6
Cat. No. B12343823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride
CAS1038915-62-6
Molecular FormulaC19H21ClN4O
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.Cl
InChIInChI=1S/C19H20N4O.ClH/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);1H/t14-;/m0./s1
InChIKeyYXYDNYFWAFBCAN-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niraparib HCl: Chemical Identity and Procurement Overview


2-[4-[(3R)-Piperidin-3-yl]phenyl]indazole-7-carboxamide hydrochloride (CAS 1038915-62-6) is the hydrochloride salt of niraparib, a potent and selective oral inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2) with IC₅₀ values of 3.8 nM and 2.1 nM, respectively [1]. Niraparib (free base CAS 1038915-60-4) is a chiral (R)-enantiomer benzimidazole carboxamide that targets tumors harboring homologous recombination deficiency (HRD), including BRCA1/2 mutations [2]. Approved by the FDA in March 2017 as Zejula® for maintenance treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancer, niraparib is also approved in combination with abiraterone acetate (Akeega®) for BRCA-mutated metastatic castration-resistant prostate cancer [3]. The hydrochloride salt form (CAS 1038915-62-6) is employed in research and reference standard applications, with its ent-niraparib counterpart (CAS 1038915-58-0) representing the (S)-enantiomer used as a chiral reference [4].

Why Niraparib HCl Is Not Interchangeable with Other PARP Inhibitors


Despite a shared mechanism of catalytic PARP1/2 inhibition, the five clinically studied PARP inhibitors (niraparib, olaparib, rucaparib, talazoparib, veliparib) display substantial quantitative divergence in PARP trapping potency, PARP family selectivity, tissue distribution, metabolic pathways, and off-target pharmacology [1]. Niraparib occupies a distinct position in the PARP inhibitor landscape: it is a more potent PARP trapper than olaparib and rucaparib (approximately 2-fold), yet far weaker than talazoparib (approximately 50-fold lower trapping potency); it exhibits the narrowest PARP family selectivity profile among approved agents; its metabolism is independent of cytochrome P450 enzymes, unlike CYP3A4/5-dependent olaparib or CYP2D6-dependent rucaparib; and it demonstrates superior bone marrow exposure and brain penetration relative to olaparib in head-to-head preclinical models [2]. These differences directly translate into clinically meaningful distinctions in dosing schedules (once-daily vs. twice-daily), drug-drug interaction liability, tissue-specific efficacy (bone metastases, CNS tumors), and adverse event profiles [3]. Consequently, substitution of niraparib with another PARP inhibitor in a research protocol or clinical supply chain cannot be assumed to yield equivalent outcomes without specific comparative data across the endpoint of interest.

Quantitative Evidence: Niraparib HCl vs. Other PARP Inhibitors


PARP Trapping Potency Compared with Other PARP Inhibitors

In a standardized cell-free PARP trapping assay using DT40 cells, niraparib demonstrated 2-fold higher PARP trapping potency relative to olaparib and rucaparib (relative trapping = 2 vs. 1), but approximately 50-fold lower than talazoparib (relative trapping = 100). This intermediate trapping potency positions niraparib between the weaker trappers (olaparib/rucaparib) and the strongest trapper (talazoparib). The PARP trapping ranking consistently reported across multiple independent studies is: talazoparib >> niraparib ≈ olaparib ≈ rucaparib >> veliparib [1]. In biochemical assays, niraparib PARP1/2 IC₅₀ values of 3.8 nM/2.1 nM place it among the less potent catalytic inhibitors compared to talazoparib (IC₅₀ ~0.5 nM) and olaparib (~1 nM), yet this does not linearly correlate with cellular cytotoxicity or clinical efficacy, as PARP trapping, not catalytic inhibition, is the primary driver of single-agent anticancer activity [2].

PARP trapping DNA damage repair synthetic lethality BRCA

Bone Marrow Exposure and Bone Metastasis Efficacy

In a direct head-to-head preclinical comparison of niraparib, olaparib, rucaparib, and talazoparib in a PC-3M-luc-C6 prostate cancer bone metastasis mouse model, niraparib demonstrated significantly superior bone marrow exposure. Mean AUC₂₄ ratio estimates showed several-fold higher distribution of niraparib to bone marrow compared with olaparib; olaparib exhibited only transient bone marrow exposure while niraparib was sustained for the full 24-hour dosing interval [1]. At day 17, niraparib achieved 67% inhibition of bone tumor growth versus 40–45% for the comparator PARP inhibitors. The survival hazard ratio (HR) for niraparib versus vehicle control was 0.28, compared with HR 0.46–0.59 for olaparib, rucaparib, and talazoparib [2]. In a subcutaneous soft-tissue tumor model, all PARP inhibitors showed similar efficacy, indicating that niraparibʼs advantage is tissue-compartment-specific and most pronounced in the bone microenvironment.

bone metastasis prostate cancer tissue distribution pharmacokinetics bone marrow

CYP-Independent Metabolism and Drug-Drug Interaction Profile

Niraparib is uniquely metabolized among approved PARP inhibitors: it undergoes carboxylesterase 1 (CES1)-catalyzed amide hydrolysis to form an inactive acid metabolite (M1), with negligible contribution from cytochrome P450 enzymes [1]. In contrast, olaparib is primarily metabolized by CYP3A4/5—exposure can increase 2.7-fold when coadministered with strong CYP3A4 inhibitors such as itraconazole—and rucaparib is metabolized mainly by CYP2D6, CYP1A2, and CYP3A4 [2]. A real-world study of 1,411 patients found that 42.4% of patients prescribed olaparib or rucaparib also received strong and/or moderate CYP inhibitors/inducers, posing a significant risk of altered PARP inhibitor exposure and either reduced efficacy or increased toxicity [3]. For niraparib, no CYP-mediated drug-drug interactions (DDIs) are anticipated; the only noted metabolic interaction is weak CYP1A2 induction, requiring caution only with sensitive CYP1A2 substrates such as caffeine [4].

drug-drug interaction carboxylesterase CYP450 pharmacokinetics comedication

Dosing Schedule and Half-Life Profile

Niraparib is administered once daily at 300 mg (or an individualized starting dose of 200 mg based on body weight and platelet count), supported by a terminal elimination half-life of 36–48 hours [1]. This contrasts directly with olaparib (300 mg twice daily, half-life approximately 15 hours) and rucaparib (600 mg twice daily, half-life 17–19 hours) [2]. The long half-life sustains target coverage throughout the dosing interval and enables a simplified once-daily regimen. An individualized starting-dose strategy (200 mg in patients with baseline weight <77 kg or platelet count <150,000/μL) was validated in the NORA phase 3 trial, showing significantly improved safety outcomes while maintaining efficacy compared to a fixed 300 mg starting dose [3].

dosing schedule half-life patient compliance pharmacokinetics

Brain Penetration Compared with Olaparib

A 2025 multimodal imaging study directly compared the brain penetration of niraparib and olaparib across three preclinical models (healthy nonhuman primates, mouse glioblastoma, and mouse breast cancer brain metastasis). Niraparib demonstrated superior ability to cross the blood-brain barrier (BBB), distribute widely throughout the brain, and accumulate in brain tumor lesions relative to olaparib [1]. In rodents, brain-to-plasma concentration ratios for niraparib were 0.85–0.99 following a single oral dose, and brain trough levels at 24 hours were 2–4 times higher than plasma levels, indicating sustained CNS retention [2]. In contrast, an earlier comparative pharmacokinetic study reported that the brain-to-plasma AUC ratio for niraparib was approximately 0.3, versus approximately 0.03 for olaparib—an approximately 10-fold difference [3]. A validated LC-MS/MS method has been developed to measure total and unbound niraparib levels in human glioblastoma tissue, cerebrospinal fluid, and plasma, supporting an ongoing Phase 0/2 clinical trial (NCT05076513) and a Phase 3 trial (Gliofocus, NCT06388733) comparing niraparib head-to-head with temozolomide in newly diagnosed MGMT-unmethylated glioblastoma [4].

brain penetration blood-brain barrier glioblastoma CNS PARP inhibitor

PARP Family Selectivity and Off-Target Profile

In a novel chemoproteomic selectivity screen employing PARP-selective bead matrix affinity enrichment from MDA-MB-231 cell lysates, niraparib bound only PARP1, PARP2, and PARP13 with Kd <1 µM—the narrowest profile among all five clinical PARP inhibitors [1]. By comparison, olaparib bound five PARP family members (PARP1, 2, 3, 4, 13), rucaparib bound six (PARP1, 2, 3, 4, 10, 13), and talazoparib bound seven (PARP1, 2, 3, 4, 5a, 13, 16) [2]. However, in secondary pharmacology profiling against a panel of 84–85 diverse targets, niraparib hit 17 off-targets (20.2% hit rate), including the dopamine transporter (DAT) at 0.04 µM—the highest off-target hit rate and potency among the PARP inhibitors—while olaparib and talazoparib showed 0 secondary hits [3]. This pattern indicates that niraparib achieves narrow PARP family selectivity but broader non-PARP off-target pharmacology, which correlates clinically with niraparib-specific adverse effects such as hypertension (via DAT/NET/SERT inhibition) and thrombocytopenia [4].

PARP selectivity off-target chemoproteomics polypharmacology

Application Scenarios for Niraparib HCl


Bone Metastasis Models for Prostate and Breast Cancer

For in vivo xenograft or syngeneic models of bone metastasis, niraparib is the preferred PARP inhibitor based on its demonstrated 67% inhibition of bone tumor growth versus 40–45% for olaparib, rucaparib, and talazoparib, with substantially superior survival outcomes (HR 0.28 vs. 0.46–0.59) in the PC-3M-luc-C6 bone metastasis model [1]. Procurement of niraparib hydrochloride for such studies ensures that the observed efficacy is not limited by poor bone marrow penetration—a documented weakness of alternative PARP inhibitors in this compartment.

Glioblastoma and CNS Tumor Clinical Trials

Given the approximately 10-fold higher brain-to-plasma AUC ratio of niraparib compared to olaparib (brain:plasma ratio ≈0.3 vs. ≈0.03) and superior BBB penetration confirmed by multimodal imaging in three preclinical models [2], niraparib is the rational choice for clinical trials targeting glioblastoma (e.g., Gliofocus Phase 3, NCT06388733) or brain metastases. Research-grade sourcing of niraparib HCl for CNS oncology applications is supported by validated LC-MS/MS methods for quantifying drug levels in human brain tumor tissue and CSF [3].

Polypharmacy Oncology Settings

In real-world settings where 42.4% of patients on olaparib or rucaparib receive concomitant strong/moderate CYP inhibitors or inducers [4], niraparib offers a clinically validated advantage via its CES1-dependent (CYP-independent) metabolism, eliminating CYP-mediated DDI risks. For clinical investigators, hospital formulary committees, or CROs planning PARP inhibitor trials in heavily medicated populations, niraparibʼs metabolic profile reduces protocol complexity, the need for CYP interaction monitoring, and the risk of exposure-driven toxicity or efficacy loss.

Chemical Biology Applications Targeting PARP1/2

For experiments interrogating the specific roles of PARP1 and PARP2 in DNA repair without confounding inhibition of PARP3, PARP4, or tankyrase, niraparibʼs chemoproteomically confirmed narrow PARP family binding profile (only PARP1, PARP2, PARP13 bound at Kd <1 µM) makes it suitable as a selective chemical probe. However, users must account for its broader non-PARP polypharmacology (17/84 secondary targets, including DAT at 0.04 µM) [5], which can be exploited or controlled depending on the experimental question.

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